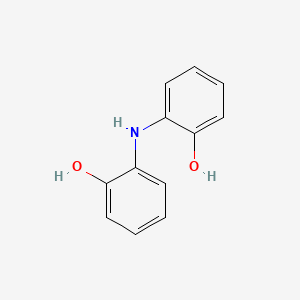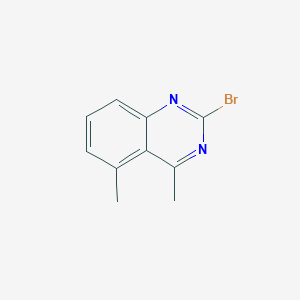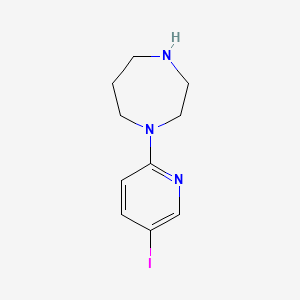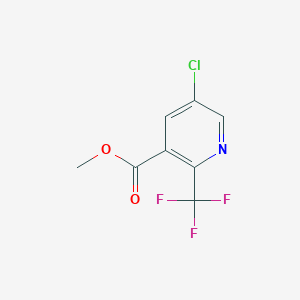
4-Fluoro-3-vinylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-vinylaniline is an organic compound that belongs to the class of fluoroanilines It features a fluorine atom and a vinyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-vinylaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reaction of 4-fluoroaniline with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can produce various substituted anilines .
Applications De Recherche Scientifique
4-Fluoro-3-vinylaniline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-vinylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the vinyl group can participate in various chemical reactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: Lacks the vinyl group, making it less versatile in certain synthetic applications.
3-Vinylaniline: Does not contain the fluorine atom, which can affect its chemical reactivity and biological activity.
4-Fluoro-3-nitroaniline: Contains a nitro group instead of a vinyl group, leading to different chemical properties and applications
Uniqueness: 4-Fluoro-3-vinylaniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to participate in various reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8FN |
|---|---|
Poids moléculaire |
137.15 g/mol |
Nom IUPAC |
3-ethenyl-4-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1,10H2 |
Clé InChI |
YYDTZEFOAHNXCM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)

![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)


![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)



![7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13014690.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)
![8-Methoxy-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13014700.png)
